2-(Dimethylamino)-4-nitrobenzoic acid
Description
BenchChem offers high-quality 2-(Dimethylamino)-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(dimethylamino)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)8-5-6(11(14)15)3-4-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNHCAXUFHDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602893 | |
| Record name | 2-(Dimethylamino)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53639-27-3 | |
| Record name | 2-(Dimethylamino)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethylamino-Nitrobenzoic Acid Isomers for the Research Professional
A Note on Isomeric Specificity: Initial searches for "2-(Dimethylamino)-4-nitrobenzoic acid" did not yield a commercially available compound with a dedicated CAS number or extensive documentation. This suggests that this specific isomer may be a rare or novel compound. However, the structurally related isomer, 4-(Dimethylamino)-2-nitrobenzoic acid , is a well-documented and commercially available chemical entity. This guide will therefore focus on the properties, synthesis, and applications of 4-(Dimethylamino)-2-nitrobenzoic acid, as it is the most likely compound of interest for researchers in this chemical space.
4-(Dimethylamino)-2-nitrobenzoic Acid: A Comprehensive Technical Overview
CAS Number: 20129-83-3[1]
Molecular Formula: C₉H₁₀N₂O₄
Molecular Weight: 210.19 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Dimethylamino)-2-nitrobenzoic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation and storage.
| Property | Value | Source |
| CAS Number | 20129-83-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Appearance | Inquire for details | [1] |
| Purity | Min. 95% | [1] |
Synthesis and Reactivity
The synthesis of substituted nitrobenzoic acids is a cornerstone of many chemical research programs. While a specific, validated protocol for the direct synthesis of 4-(Dimethylamino)-2-nitrobenzoic acid is not widely published, a general understanding can be derived from related syntheses. For instance, the synthesis of the related compound 2-(Dimethylamino)-5-nitrobenzoic acid involves the nucleophilic aromatic substitution of a chloro-nitrobenzoic acid with dimethylamine.[3]
A plausible synthetic route for 4-(Dimethylamino)-2-nitrobenzoic acid could involve the nitration of 4-(Dimethylamino)benzoic acid. However, controlling the regioselectivity of the nitration to favor the 2-position would be a significant challenge due to the directing effects of the dimethylamino and carboxylic acid groups.
Conceptual Synthetic Workflow:
Caption: A plausible two-step synthesis of 4-(Dimethylamino)-2-nitrobenzoic acid.
Experimental Protocol: Synthesis of a Related Isomer, 2-(Dimethylamino)-5-nitrobenzoic Acid [3]
This protocol for a related isomer provides a foundational methodology that could be adapted.
-
Reaction Setup: To a suitable reaction vessel, add 2-Chloro-5-nitrobenzoic acid (10 mmol).
-
Amine Addition: At room temperature, add a 40% aqueous solution of dimethylamine (20 ml).
-
Heating: Heat the reaction mixture to 60-65°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to 0°C.
-
Acidify with dilute acetic acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄).
-
-
Isolation: Evaporate the solvent to yield the solid product.
Causality in Experimental Choices:
-
Excess Dimethylamine: The use of a significant excess of the dimethylamine solution serves to drive the nucleophilic aromatic substitution reaction to completion and also acts as a solvent.
-
Heating: The application of heat is necessary to overcome the activation energy of the substitution reaction on the electron-deficient aromatic ring.
-
Acidification: Acidification is crucial to protonate the carboxylate salt formed under the basic reaction conditions, rendering the final product less soluble in the aqueous phase and facilitating its extraction into an organic solvent.
Potential Applications in Research and Development
Nitrobenzoic acid derivatives are versatile intermediates in the synthesis of a wide array of functional molecules.[4] The presence of the nitro group, the carboxylic acid, and the dimethylamino group on the same scaffold in 4-(Dimethylamino)-2-nitrobenzoic acid opens up numerous possibilities for further chemical transformations.
Potential Research Applications:
-
Pharmaceutical Synthesis: The core structure can be a precursor for the synthesis of novel therapeutic agents. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid provides a handle for amide bond formation, a common linkage in drug molecules.
-
Agrochemical Development: Nitroaromatic compounds are key intermediates in the synthesis of some herbicides and insecticides.[4] The specific substitution pattern of this molecule could be explored for the development of new crop protection agents.
-
Materials Science: The molecule could be used as a monomer or a building block for the synthesis of specialty polymers or dyes, with the chromophoric nitro and amino groups potentially imparting interesting optical properties.
Logical Flow of Application Development:
Caption: A generalized workflow for the utilization of 4-(Dimethylamino)-2-nitrobenzoic acid as a chemical intermediate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(Dimethylamino)-2-nitrobenzoic acid is not widely available, the safety precautions for structurally similar nitrobenzoic acids should be strictly followed. Nitroaromatic compounds, in general, should be handled with care.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[5][7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[5][6]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Trustworthiness Through Self-Validating Protocols:
Any experimental protocol involving this compound should include in-process controls to validate its progress and the identity of the products. This can include:
-
Thin-Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final compound and any intermediates.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
By integrating these analytical checks, the researcher can ensure the integrity of their experimental outcomes.
References
-
PubChem. 2-(Dimethylamino)ethyl 4-nitrobenzoate. [Link]
-
LookChem. 2-(Dimethylamino)ethyl 4-nitrobenzoate. [Link]
-
Chemsrc. 2-(dimethylamino)ethyl 4-nitrobenzoate. [Link]
-
Merck Index. 4-(Dimethylamino)benzoic Acid. [Link]
-
PubChem. 4-(Dimethylamino)benzoic acid. [Link]
-
PubChem. 2-Diethylaminoethyl 4-nitrobenzoate. [Link]
-
CDC Stacks. Supporting Information. [Link]
-
PubChem. 5-(Dimethylamino)-2-nitrobenzoic acid. [Link]
-
US EPA. 4-(methylamino)-3-nitrobenzoic acid Properties. [Link]
- Google Patents. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
-
PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]
- Google Patents.
Sources
- 1. 4-(Dimethylamino)-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 5-(Dimethylamino)-2-nitrobenzoic acid | C9H10N2O4 | CID 12715793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(DIMETHYLAMINO)-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
Methodological & Application
Application Note: Precision Protocol for Nucleophilic Aromatic Substitution (SNAr) with Dimethylamine
Abstract & Strategic Overview
The installation of a dimethylamino group onto an aromatic ring is a ubiquitous transformation in medicinal chemistry, yielding motifs found in drugs such as doxycycline , chlorpromazine , and imatinib . While conceptually simple, the volatility of dimethylamine (DMA, b.p. 7°C) and the specific electronic requirements of the substrate often lead to inconsistent yields or safety hazards.
This guide moves beyond textbook theory to provide a robust, field-tested strategy. It prioritizes the SNAr mechanism , specifically addressing the "Element Effect" where fluoride leaving groups vastly outperform chlorides/bromides due to transition state stabilization.[1]
Core Mechanistic Logic
Success in SNAr relies on stabilizing the Meisenheimer Complex intermediate.[2] Unlike SN1 or SN2, bond breaking is not the rate-determining step (RDS).[3] The RDS is the initial nucleophilic attack. Therefore, highly electronegative leaving groups (F) lower the energy of the transition state via inductive effects, accelerating the attack.[4]
Figure 1: The kinetic pathway of SNAr. Note that the formation of the complex is the bottleneck, favoring Fluorine as the leaving group.
Critical Reagent Selection Guide
Choosing the source of dimethylamine is the single most important experimental decision. Do not default to the aqueous solution unless necessary.
| DMA Source | State | Pros | Cons | Recommended Use Case |
| DMA·HCl Salt | Solid | Non-volatile, precise stoichiometry, anhydrous. | Requires extra base (e.g., K₂CO₃) to liberate free amine. | Gold Standard. Best for scale-up and water-sensitive substrates. |
| DMA (2M in THF) | Liquid | Convenient, anhydrous. | Volatile; concentration changes over time if not sealed well. | Good for microwave chemistry or flow reactors. |
| DMA (40% aq.) | Liquid | Inexpensive, ubiquitous. | Introduces water (hydrolysis risk); difficult to dry. | Only for highly stable, non-hydrolyzable substrates. |
| DMF (In-situ) | Liquid | No DMA handling required. | Requires harsh conditions (Hydroxide + High T) to decompose DMF. | Emergency backup when no DMA is available. |
Protocol 1: The "Gold Standard" (Thermal/Solid Source)
Objective: Synthesis of N,N-dimethyl-4-nitroaniline from 1-fluoro-4-nitrobenzene. Rationale: Using the HCl salt allows for precise weighing and avoids the pressure hazards associated with handling volatile DMA gas or solutions on the bench.
Materials
-
Substrate: 1-fluoro-4-nitrobenzene (1.0 equiv)
-
Nucleophile: Dimethylamine Hydrochloride (DMA·HCl) (1.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (3.0 equiv)
-
Solvent: DMF or DMSO (0.5 M concentration relative to substrate)
-
Vessel: Pressure-rated screw-cap vial (e.g., 20 mL scintillation vial with Teflon liner).
Step-by-Step Methodology
-
Preparation: In a fume hood, charge the reaction vial with the aryl fluoride (1.0 mmol), DMA·HCl (1.5 mmol, 122 mg), and K₂CO₃ (3.0 mmol, 415 mg).
-
Note: The excess base is critical to neutralize the HCl counter-ion and scavenge the HF generated.
-
-
Solvation: Add DMF (2.0 mL). Add a magnetic stir bar. Cap the vial tightly.
-
Reaction: Heat the block to 80 °C with vigorous stirring (800 rpm).
-
Time: Typically 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The product is usually more polar and highly colored (yellow/orange) compared to the starting material.
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Pour mixture into water (20 mL) .
-
Observation: If the product precipitates as a solid, filtration is the purest isolation method. If oil forms, extract with EtOAc (3 x 10 mL).
-
-
Purification: Wash organic layer with water (2 x 10 mL) to remove DMF. Dry over MgSO₄ and concentrate.
Protocol 2: Microwave-Assisted Rapid Synthesis
Objective: Forcing difficult substrates (e.g., aryl chlorides with weak EWGs) to react. Rationale: Microwave irradiation provides rapid dielectric heating, overcoming the activation barrier for less reactive leaving groups (Cl, Br).
Materials
-
Substrate: 2-chlorobenzonitrile (1.0 equiv)
-
Reagent: Dimethylamine (2.0 M in THF) (3.0 equiv)
-
Solvent: NMP (N-methyl-2-pyrrolidone) - High microwave absorbance.
-
Vessel: 10 mL Microwave pressure vial with crimp cap.
Step-by-Step Methodology
-
Charge: Add substrate (0.5 mmol) to the microwave vial.
-
Reagent Addition: Add NMP (1.5 mL) followed by DMA/THF solution (0.75 mL, 1.5 mmol).
-
Safety: Do not fill the vial more than 50% to allow for pressure headspace.
-
-
Irradiation:
-
Temp: 140 °C
-
Hold Time: 10 minutes
-
Pressure Limit: Set max pressure to 15 bar (THF increases pressure significantly).
-
-
Workup: Dilute with diethyl ether (removes NMP more effectively during aqueous wash) and wash with water/brine.
Workflow Decision Tree
Use this logic flow to determine the optimal protocol for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate amination strategy.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | DMA volatility; loss of reagent. | Switch to DMA·HCl (Protocol 1) or use a sealed pressure tube. Ensure >2 equiv. of amine.[5] |
| Hydrolysis Product (Phenol) | Wet solvent or use of aq. DMA.[6][7] | Use anhydrous DMF/DMSO. Switch from Cs₂CO₃ (hygroscopic) to K₂CO₃. |
| Regioisomers | Multiple EWGs or Halogens. | Lower temperature (0°C to RT). SNAr prefers the position ortho to the strongest EWG or the best LG (F). |
| Dark Tarry Mixture | Thermal decomposition of product. | Reduce temperature; switch to microwave (shorter reaction time). |
Safety & Compliance
-
Pressure Hazard: SNAr with volatile amines generates pressure. Always use rated pressure vials (heavy-walled glass) behind a blast shield.
-
Toxicity: DMA is a gas at RT (b.p. 7°C) and is corrosive/toxic. Handle all open sources in a well-ventilated fume hood.
-
Chemical Incompatibility: Avoid mixing DMA with nitrites (formation of carcinogenic nitrosamines).
References
-
Mechanism & Element Effect
- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Chlorides and Fluorides. Chemical Reviews.
-
(Canonical reference for F > Cl rate ordering).
-
Solvent Effects in SNAr
- Newby, J. et al. (2016). Solvent Concepts for SNAr Reactions. Organic Process Research & Development.
-
In-Situ Generation (DMF Decomposition)
-
Kou, X. et al. (2016). A General Method for Nucleophilic Aromatic Substitution... using Hydroxide-Assisted Decomposition of DMF.[8] Tetrahedron Letters.
-
-
Microwave Acceleration
- Bagley, M. C. et al. (2005). Microwave-assisted SNAr reactions. Synlett.
Sources
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications [elchemy.com]
- 6. akkim.com.tr [akkim.com.tr]
- 7. What is Dimethylamine hydrochloride?_Chemicalbook [chemicalbook.com]
- 8. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Optimizing SNAr Reactions with 2-Fluoro-4-Nitrobenzoic Acid
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) reaction of 2-fluoro-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance reaction yields and troubleshoot common experimental challenges. Here, we synthesize fundamental mechanistic principles with practical, field-proven solutions to empower you to overcome obstacles and achieve your synthetic goals.
Section 1: The SNAr Mechanism - A Visual Guide
The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings. The reaction with 2-fluoro-4-nitrobenzoic acid proceeds via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This carbon is highly electrophilic due to the strong electron-withdrawing effects of the nitro group at the para-position and the fluorine atom itself.[2][3]
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this complex is crucial, and it is enhanced by the nitro group's ability to delocalize the negative charge.[1][4]
-
Elimination & Aromatization: The reaction concludes with the elimination of the fluoride ion, which restores the aromaticity of the ring and yields the final substituted product.[1]
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[5]
Section 2: Troubleshooting Guide: From Low Yield to Pure Product
This section addresses the most common issues encountered during the SNAr reaction of 2-fluoro-4-nitrobenzoic acid, providing a logical workflow from problem identification to resolution.
Problem 1: Low Conversion / High Amount of Starting Material Recovered
Probable Cause: This is often due to insufficient reaction activation, meaning the energy barrier for the initial nucleophilic attack is not being overcome.
Recommended Solutions:
-
Increase Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[3] A gradual increase in temperature (e.g., from room temperature to 80-120 °C) while monitoring via Thin Layer Chromatography (TLC) can significantly improve conversion.
-
Re-evaluate Your Base: If your nucleophile is an amine or alcohol, a base is required to deprotonate it, thereby increasing its nucleophilicity. Weak bases may not be sufficient. Consider switching to a stronger, non-nucleophilic base.
-
Optimize Your Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they effectively solvate the cation but leave the nucleophilic anion "naked" and more reactive.[4][6] Protic solvents (like water or alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.[4][6]
Problem 2: Formation of 2-hydroxy-4-nitrobenzoic acid as a Side Product
Probable Cause: This side product arises from the hydrolysis of the starting material, where water or hydroxide ions act as the nucleophile. This is particularly common when using strong, water-soluble bases like NaOH or KOH in non-anhydrous conditions.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[4]
-
Use a Non-Hydroxide Base: Switch to an inorganic carbonate base like potassium carbonate (K₂CO₃) or an organic amine base like Diisopropylethylamine (DIPEA). These are less prone to causing hydrolysis.
-
Control the Order of Addition: In some cases, adding the base last to a mixture of the substrate and nucleophile can minimize the time the substrate is exposed to basic conditions before the desired reaction can occur.[7]
Problem 3: Evidence of Decarboxylation
Probable Cause: At elevated temperatures, nitrobenzoic acids can undergo thermal decarboxylation to form nitrobenzene derivatives.[8][9] The presence of the ortho-nitro group in related compounds can lower the required decarboxylation temperature.[9] This is often exacerbated by basic conditions.
Recommended Solutions:
-
Moderate Reaction Temperature: Avoid excessive heating. Find the lowest temperature at which the reaction proceeds efficiently.
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester).[10][11] This removes the acidic proton and prevents decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step after the SNAr reaction is complete.
Section 3: Key Parameter Optimization
The success of your SNAr reaction hinges on the careful selection of solvents and bases. The tables below provide a comparative guide.
Table 1: Solvent Selection Guide for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 47 | 189 | Excellent solvating power, high boiling point allows for a wide temperature range. Can be difficult to remove. |
| DMF | Polar Aprotic | 37 | 153 | Good alternative to DMSO, easier to remove. Can decompose at high temperatures. |
| Acetonitrile | Polar Aprotic | 38 | 82 | Lower boiling point, suitable for reactions at moderate temperatures. |
| THF | Polar Aprotic | 7.6 | 66 | Less polar, may be suitable for certain nucleophiles but generally less effective than DMSO/DMF. |
| Ethanol | Polar Protic | 24 | 78 | Generally avoided; can act as a competing nucleophile and solvates the primary nucleophile, reducing its reactivity.[4] |
Data compiled from multiple sources.[4][12]
Table 2: Base Selection Guide for SNAr Reactions with Amine/Alcohol Nucleophiles
| Base | pKa of Conjugate Acid | Type | Key Considerations |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic, Heterogeneous | Inexpensive, non-nucleophilic, and easy to remove by filtration. A very common and effective choice. |
| DIPEA (Hünig's Base) | 10.7 | Organic, Amine | Sterically hindered and non-nucleophilic. Soluble in organic solvents. |
| Triethylamine (Et₃N) | 10.75 | Organic, Amine | Can sometimes act as a nucleophile itself at higher temperatures, leading to side products. |
| Potassium Hydroxide (KOH) | 15.7 | Inorganic, Strong Base | Highly effective at deprotonation but significantly increases the risk of hydrolysis of the starting material.[7] Use with caution and under strictly anhydrous conditions. |
| Sodium Hydride (NaH) | ~36 | Inorganic, Strong Base | Powerful, non-nucleophilic base. Must be handled with extreme care under inert atmosphere due to reactivity with water/alcohols. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the reaction between 2-fluoro-4-nitrobenzoic acid and a generic primary or secondary amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) followed by the amine nucleophile (1.1-1.2 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous DMSO or DMF to dissolve the starting material (typically a 0.1-0.5 M concentration).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC, observing the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water. The product may precipitate. Acidify the aqueous mixture with 1M HCl to pH ~2-3 to ensure the carboxylic acid is protonated.
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Protective Esterification of the Carboxylic Acid
This protocol is recommended if decarboxylation or other side reactions involving the carboxylic acid are problematic.
-
Esterification: Dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in methanol. Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis shows complete conversion to the methyl ester.
-
Isolation: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl 2-fluoro-4-nitrobenzoate.
-
SNAr Reaction: Use the resulting ester in the SNAr reaction following Protocol 1.
-
Deprotection (Hydrolysis): After the SNAr reaction and purification of the ester product, dissolve it in a mixture of THF/water and add lithium hydroxide (LiOH, 2-3 eq). Stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify with 1M HCl and extract the final product as described above.
Section 5: Frequently Asked Questions (FAQs)
Q1: Why is fluoride a better leaving group than chloride in this SNAr reaction? A: This is a classic feature of SNAr reactions and is opposite to SN2 reactivity. The rate-determining step is the nucleophilic attack on the ring.[5] Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic (electron-poor), accelerating this initial attack. Since the C-F bond is broken in a later, faster step, its high bond strength is less of a factor.[3][5]
Q2: Can I use a stronger nucleophile to improve the reaction rate? A: Yes. The nucleophile's strength directly impacts the reaction rate. For example, an alkoxide (RO⁻) is a much stronger nucleophile than its corresponding alcohol (ROH). Similarly, a thiolate (RS⁻) is more reactive than a thiol (RSH). Using a suitable base to deprotonate your nucleophile in situ is the standard way to achieve this.
Q3: My nucleophile is sensitive to high temperatures. What are my options? A: If your nucleophile is thermally labile, you have a few options. First, ensure all other parameters (solvent, base) are fully optimized to allow the reaction to proceed at the lowest possible temperature. Second, consider using a more activated substrate if available. Recently, photoredox catalysis methods have emerged that can promote SNAr reactions under very mild conditions, even on less activated rings, which could be an alternative strategy.[13][14]
Q4: Can this reaction be performed in "green" or aqueous conditions? A: While traditionally performed in polar aprotic solvents, recent research has shown that SNAr reactions can be conducted in water using surfactants or polymeric additives like hydroxypropyl methylcellulose (HPMC).[7] These methods can offer high yields under mild conditions, significantly improving the environmental footprint of the synthesis.[7]
Q5: What is the purpose of the ortho/para positioning of the nitro group? A: The electron-withdrawing group (in this case, -NO₂) must be in the ortho or para position relative to the leaving group (fluorine).[1][2][4] This positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygens of the nitro group through resonance, which provides critical stabilization.[1][4] If the nitro group were in the meta position, this resonance stabilization would not be possible, and the reaction would not proceed readily.
References
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Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(11), 3651-3652. [Link]
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Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(9), 1337-1343. [Link]
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Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society, 126(28), 8844-8853. [Link]
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Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess.com. [Link]
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LibreTexts. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
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ResearchGate. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]
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Palmer, B. D., & Wilson, W. R. (1990). Decarboxylation of aromatic carboxylic acids in isotopic studies. Journal of Labelled Compounds and Radiopharmaceuticals, 28(5), 579-584. [Link]
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OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver.com. [Link]
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ResearchGate. (2017). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
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Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. ChemistrySteps.com. [Link]
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SlideShare. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
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ResearchGate. (2020). Optimization of organophotochemical SNAr reaction. [Link]
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Mondal, M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 3955-3962. [Link]
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Cole, E. Y., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 11944-11949. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. MasterOrganicChemistry.com. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic-Chemistry.org. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
